molecular formula C12H20BNO4S B7952500 [2-(Dipropylsulfamoyl)phenyl]boronic acid

[2-(Dipropylsulfamoyl)phenyl]boronic acid

Cat. No.: B7952500
M. Wt: 285.17 g/mol
InChI Key: JJLLGPFPRNNDGP-UHFFFAOYSA-N
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Description

[2-(Dipropylsulfamoyl)phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylsulfamoyl group. The presence of both boronic acid and sulfonamide functionalities makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dipropylsulfamoyl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2-(Dipropylsulfamoyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the sulfonamide group.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronic acid group.

    Substituted Sulfonamides: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of [2-(Dipropylsulfamoyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity . The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.

    [2-(Methylsulfamoyl)phenyl]boronic Acid: Similar structure but with a methyl group instead of dipropyl, which may affect its reactivity and binding properties.

    [2-(Dipropylsulfamoyl)phenyl]boronic Ester: An ester derivative that may have different solubility and reactivity profiles.

Uniqueness

[2-(Dipropylsulfamoyl)phenyl]boronic acid is unique due to the presence of both boronic acid and sulfonamide functionalities, which provide a combination of reactivity and binding properties not found in simpler boronic acids or sulfonamides. This dual functionality makes it a valuable tool in synthetic chemistry and biomedical research.

Properties

IUPAC Name

[2-(dipropylsulfamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLLGPFPRNNDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N(CCC)CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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